N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

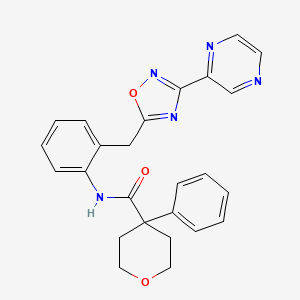

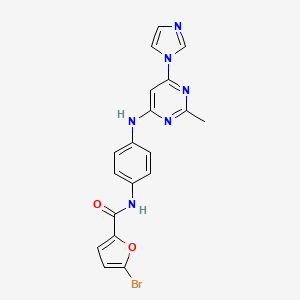

The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonamide group, which is commonly found in various drug molecules due to its bioactive properties. The compound's structure suggests potential pharmacological activities, and its quinoline core is often associated with therapeutic functions, including antimalarial, antibacterial, and anticancer activities .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives can be achieved by an amidation reaction between 8-aminoquinoline and benzenesulfonyl chloride derivatives . Similarly, the synthesis of related compounds, such as 4-methyl-N-(quinolin-8-yl)benzenesulfonamide, involves the use of quinoline and sulfonamide precursors . The synthesis process is often characterized by purification and characterization steps, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall molecular geometry and electronic properties. For instance, the crystal structure of a copper complex with N-quinolin-8-yl-p-toluenesulfonamide shows a distorted square planar geometry around the Cu(II) ion, with the quinoline and sulfonamide groups acting as bidentate ligands . The crystal structure of related compounds, such as N-(2-cyano-1-phenylprop-2-en-1-yl)-4-methylbenzenesulfonamide, is determined using X-ray crystallography, which reveals the features of the molecular structure .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For example, the electrochemical oxidation of o-dihydroxybenzenes in the presence of quinolone derivatives can lead to the formation of new o-dihydroxybenzene derivatives through Michael addition reactions . The reaction of quinone imines with sodium 4-methylbenzenesulfinates can take different addition patterns based on the LUMO energy and charge distribution over the quinoid ring . These reactions are important for the functionalization and diversification of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electroanalytical properties of 4-methyl-N-quinolin-8-ylbenzenesulfonamide have been studied using voltammetric techniques, showing that the compound undergoes oxidation in a methanolic medium, which is attributed to the oxidation of the sulfonamide group . The solubility, absorption spectra, and ionization constants of related compounds, such as azo dyes derived from quinoline, are also studied to understand their behavior in different environments . These properties are crucial for the potential application of these compounds as drugs or other functional materials.

科学研究应用

合成和光学性质

N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-3-甲基苯磺酰胺及其衍生物已对其合成和光学性质进行了探索。对相关化合物(例如 2-官能取代的 4,5-二氢噻吩并[3,2-c]喹啉)的研究揭示了在荧光材料中的应用潜力,研究表明中等至高的荧光量子产率。这些发现表明喹啉衍生物作为隐形墨水染料的潜在应用,突出了它们在安全印刷和认证中的效用 (Bogza et al., 2018)。

电化学分析

对类似结构(例如 4-甲基-N-喹啉-8-基苯磺酰胺)进行电分析研究,提供了对这些化合物的电化学行为的见解。这项研究对于理解氧化还原特性和开发化合物检测的伏安法至关重要,突出了它们在分析化学中的重要性 (Abelairas et al., 1994)。

治疗潜力

对 N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-3-甲基苯磺酰胺相关杂交物的治疗潜力的研究揭示了在阿尔茨海默病治疗中的应用前景。对 4-氨基-2,3-聚亚甲基-喹啉和对甲苯磺酰胺的新型杂交化合物的研究显示出对乙酰胆碱酯酶和丁酰胆碱酯酶的有效抑制作用,对 BChE 具有选择性。此类化合物显示出作为阿尔茨海默病治疗的多功能剂的潜力,突出了这些喹啉衍生物的治疗应用 (Makhaeva et al., 2020)。

抗癌活性

喹啉衍生物也因其抗癌活性而受到评估。对 6-[3-(对甲苯磺酰胺基)丙基]二喹喔嗪 1 等分子的研究显示出针对特定癌细胞系的抗癌活性。这些发现强调了 N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-3-甲基苯磺酰胺及其衍生物在癌症治疗中的潜力 (Jeleń et al., 2013)。

抗菌应用

喹啉-磺酰胺衍生物的抗菌特性一直是研究的主题,表明它们有可能用作抗菌剂。对喹啉与磺酰胺部分结合的合成和评估的研究揭示了对各种细菌菌株的显着活性,表明它们在开发新的抗菌剂中的适用性 (Biointerface Research in Applied Chemistry, 2019)。

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-3-7-17(11-13)24(22,23)19-16-8-9-18-15(12-16)6-4-10-20(18)14(2)21/h3,5,7-9,11-12,19H,4,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFYTAXCRRDHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)

![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)

![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)